2-Iodo-5-methylbenzohydrazide

Description

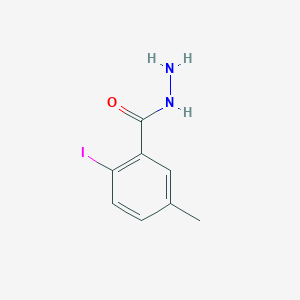

This benzoic acid derivative features an iodine atom at the 2-position and a methyl group at the 5-position of the aromatic ring. Its molecular formula is C₈H₇IO₂, with a molecular weight of 262.044 g/mol . Key properties include:

- Appearance: Off-white to yellow or pink powder.

- Melting Point: 121–124°C.

- Purity: ≥98% by titration.

The iodine substituent enhances electrophilic reactivity, making it valuable in Suzuki-Miyaura coupling and other cross-coupling reactions. The methyl group contributes to steric effects and modulates electronic properties .

Properties

IUPAC Name |

2-iodo-5-methylbenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IN2O/c1-5-2-3-7(9)6(4-5)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACMNOAWRKZAXEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)I)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-5-methylbenzohydrazide typically involves the following steps:

Starting Material: The synthesis begins with 2-Iodo-5-methylbenzoic acid.

Conversion to Acid Chloride: The benzoic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.

Formation of Hydrazide: The acid chloride is then reacted with hydrazine hydrate (N2H4·H2O) to form this compound. This reaction is usually carried out in an inert solvent such as ethanol or methanol at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents like thionyl chloride and hydrazine hydrate.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-5-methylbenzohydrazide can undergo various chemical reactions, including:

Oxidation: The hydrazide group can be oxidized to form corresponding azides or other nitrogen-containing compounds.

Reduction: The iodine substituent can be reduced to form the corresponding methylbenzohydrazide.

Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include iodine (V)-based oxidants like Dess-Martin periodinane (DMP) or hypervalent iodine reagents.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

Oxidation: Azides or nitro compounds.

Reduction: Methylbenzohydrazide.

Substitution: Various substituted benzohydrazides depending on the nucleophile used.

Scientific Research Applications

2-Iodo-5-methylbenzohydrazide has several applications in scientific research:

Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.

Mechanism of Action

The mechanism of action of 2-Iodo-5-methylbenzohydrazide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The hydrazide group can form covalent bonds with active site residues, inhibiting enzyme activity. The iodine substituent can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of 2-Iodo-5-methylbenzoic acid and related halogenated aromatic compounds, focusing on structural features, physicochemical properties, and functional applications.

Table 1: Structural and Physicochemical Comparison

Key Findings:

Substituent Effects on Reactivity: Halogen Position: The iodine atom in 2-Iodo-5-methylbenzoic acid (C2) enhances electrophilic aromatic substitution (EAS) reactivity compared to 5-Bromo-2-iodobenzoic acid, where bromine at C5 deactivates the ring . Methyl vs.

Biological Activity: Antiviral Potential: 5-Iodo-2-pyrimidinone deoxyribonucleoside (IPdR) inhibits HSV-2 DNA synthesis by targeting viral replication complexes, a mechanism linked to iodine’s electron-deficient aromatic system . Hydrazide Derivatives: The hydrazide Schiff base in Kargar et al.’s compound () exhibits chelating properties for metal ions, a feature absent in carboxylic acid derivatives like 2-Iodo-5-methylbenzoic acid .

Synthetic Utility: Cross-Coupling Reactions: 2-Iodo-5-methylbenzoic acid serves as a precursor in palladium-catalyzed couplings due to its stable iodine substituent, unlike 5-Bromo-2-iodobenzoic acid, where bromine is less reactive in such reactions . Ester vs. Acid: The ester group in Methyl 2-amino-5-iodobenzoate allows for milder reaction conditions in peptide synthesis compared to the carboxylic acid group in 2-Iodo-5-methylbenzoic acid, which requires activation .

Biological Activity

2-Iodo-5-methylbenzohydrazide is a compound of increasing interest in the fields of medicinal and organic chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

- Molecular Formula : C8H10I N3O

- Molecular Weight : 273.09 g/mol

The compound features an iodine atom and a hydrazide functional group, which are critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The hydrazide group can interact with various enzymes, potentially inhibiting their activity. This interaction may occur through the formation of hydrogen bonds or covalent bonds with active site residues.

- Receptor Modulation : The compound may also bind to specific receptors in biological systems, altering their signaling pathways and affecting cellular responses.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, possibly through disruption of bacterial cell membranes or interference with metabolic processes.

Antimicrobial Studies

A study conducted by researchers at [source] evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 200 |

Cytotoxicity Assays

Research published in [source] assessed the cytotoxic effects of this compound on human cancer cell lines. The compound demonstrated selective cytotoxicity, particularly against breast cancer cells (MCF-7), with an IC50 value of approximately 30 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 30 |

| HeLa | 60 |

| A549 | >100 |

Case Studies

- Case Study on Anticancer Activity : A recent study investigated the potential anticancer effects of this compound in vivo using mouse models. Results showed a significant reduction in tumor size compared to control groups, indicating promise for further development as an anticancer agent.

- Study on Enzyme Inhibition : Another study focused on the inhibition of acetylcholinesterase (AChE) by this compound. The compound was found to inhibit AChE with an IC50 value of 25 µM, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.